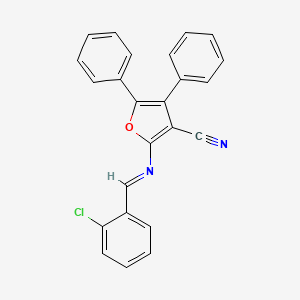![molecular formula C21H18BrClFN5OS B11694441 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11694441.png)
2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and methylpropenyl groups. The final steps often include the formation of the sulfanyl and acetohydrazide moieties under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. The optimization of reaction conditions to maximize yield and purity is crucial. Industrial methods may also involve the use of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Reaktionstypen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Nitrogruppen, falls vorhanden, können zu Aminen reduziert werden.
Substitution: Halogenatome in der Verbindung können durch andere funktionelle Gruppen durch nucleophile oder elektrophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Produkte zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Sulfanylgruppe zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung wegen ihrer einzigartigen Struktureigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung, um das Verhalten von Triazolderivaten in verschiedenen chemischen Reaktionen zu verstehen.
Biologie
In der biologischen Forschung werden Triazolderivate oft wegen ihres Potenzials als Enzyminhibitoren, antimikrobielle Mittel und Antikrebsmittel untersucht. Die spezifischen biologischen Aktivitäten dieser Verbindung hängen von ihrer Wechselwirkung mit biologischen Zielmolekülen ab.
Medizin
In der pharmazeutischen Chemie kann diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht werden. Triazolderivate sind dafür bekannt, dass sie mit verschiedenen biologischen Zielmolekülen interagieren, was sie zu Kandidaten für die Medikamentenentwicklung macht.
Industrie
Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien, Agrochemikalien und anderer Spezialchemikalien eingesetzt werden. Ihre einzigartigen chemischen Eigenschaften machen sie zu einer wertvollen Komponente in verschiedenen industriellen Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von 2-{[5-(4-Bromphenyl)-4-(2-Methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-Chlor-6-fluorphenyl)methyliden]acetohydrazid würde seine Wechselwirkung mit spezifischen molekularen Zielmolekülen beinhalten. Diese Zielmoleküle können Enzyme, Rezeptoren oder andere Proteine sein. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielmoleküle vermittelt, was zu Veränderungen ihrer Aktivität und nachfolgender biologischer Reaktionen führt.
Wirkmechanismus
The mechanism of action of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen gehören andere Triazolderivate mit verschiedenen Substituenten. Beispiele hierfür sind:
- 1,2,4-Triazol-3-thion-Derivate
- 1,2,4-Triazol-3-carboxamid-Derivate
- 1,2,4-Triazol-3-sulfonamid-Derivate
Einzigartigkeit
Die Einzigartigkeit von 2-{[5-(4-Bromphenyl)-4-(2-Methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-Chlor-6-fluorphenyl)methyliden]acetohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C21H18BrClFN5OS |
|---|---|
Molekulargewicht |
522.8 g/mol |
IUPAC-Name |
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H18BrClFN5OS/c1-13(2)11-29-20(14-6-8-15(22)9-7-14)27-28-21(29)31-12-19(30)26-25-10-16-17(23)4-3-5-18(16)24/h3-10H,1,11-12H2,2H3,(H,26,30)/b25-10+ |
InChI-Schlüssel |
HKMBAEROWJLYOK-KIBLKLHPSA-N |
Isomerische SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11694360.png)


![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694376.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11694379.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)
![(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11694389.png)

![3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide](/img/structure/B11694395.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11694402.png)
![2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B11694421.png)

![2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11694430.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694432.png)
